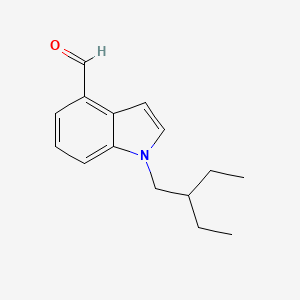

1-(2-Ethylbutyl) indole-4-carbaldehyde

Description

1-(2-Ethylbutyl) indole-4-carbaldehyde is a substituted indole derivative characterized by a formyl group at position 4 of the indole ring and a branched 2-ethylbutyl group attached to the nitrogen atom (N1). This structural modification distinguishes it from simpler indole carbaldehydes, such as unsubstituted indole-4-carbaldehyde (CAS 1074-86-8), by introducing increased lipophilicity and steric bulk. The compound’s molecular formula is estimated as C₁₅H₁₉NO, with a molecular weight of ~229.31 g/mol (calculated from the base indole-4-carbaldehyde structure and the 2-ethylbutyl substituent) .

Indole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The formyl group at position 4 enables reactivity in cross-linking or conjugation reactions, while the 2-ethylbutyl substituent may enhance bioavailability by improving membrane permeability, as seen in structurally related compounds like S-[2-[[1-(2-ethylbutyl)cyclohexyl]carbonyl]amino]phenyl] 2-methylpropanethioate, where the 2-ethylbutyl group improves oral absorption .

Properties

Molecular Formula |

C15H19NO |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

1-(2-ethylbutyl)indole-4-carbaldehyde |

InChI |

InChI=1S/C15H19NO/c1-3-12(4-2)10-16-9-8-14-13(11-17)6-5-7-15(14)16/h5-9,11-12H,3-4,10H2,1-2H3 |

InChI Key |

XORFAYCXXQHWEM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CN1C=CC2=C(C=CC=C21)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(2-ethylbutyl) indole-4-carbaldehyde, we compare it to structurally analogous indole derivatives (Table 1) and discuss key differences in synthesis, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison of Indole Derivatives

Structural and Physicochemical Differences

Substituent Effects :

- The 2-ethylbutyl group in 1-(2-ethylbutyl) indole-4-carbaldehyde introduces steric hindrance and lipophilicity (estimated LogP ~4.2), which contrasts with the unsubstituted indole-4-carbaldehyde (LogP ~1.5) . This increase in LogP suggests improved membrane permeability, aligning with studies on cyclohexyl-2-ethylbutyl derivatives that show enhanced oral bioavailability .

- Comparatively, 1-(2-morpholin-4-ylethyl)-1H-indole-3-carbaldehyde (LogP ~2.8) incorporates a polar morpholine group, which may improve aqueous solubility but reduce passive diffusion across biological membranes .

- This positional difference could influence interactions with enzymatic targets or protein cross-linking efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.